
4-(Chloromethyl)-3,5-dimethylphenyl ethyl carbonate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(Chloromethyl)-3,5-dimethylphenyl ethyl carbonate is an organic compound that belongs to the class of aromatic carbonates It is characterized by the presence of a chloromethyl group and two methyl groups attached to a benzene ring, along with an ethyl carbonate moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Chloromethyl)-3,5-dimethylphenyl ethyl carbonate typically involves the chloromethylation of 3,5-dimethylphenol followed by the reaction with ethyl chloroformate. The chloromethylation can be achieved using a mixture of chlorosulfonic acid and dimethoxymethane in the presence of zinc iodide as a catalyst . The reaction is carried out in dichloromethane at low temperatures (5-10°C) to obtain the chloromethylated intermediate.
The subsequent step involves the reaction of the chloromethylated intermediate with ethyl chloroformate in the presence of a base such as triethylamine. This reaction proceeds under mild conditions to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the use of environmentally friendly catalysts and solvents is preferred to minimize the environmental impact.
化学反应分析
Types of Reactions
4-(Chloromethyl)-3,5-dimethylphenyl ethyl carbonate can undergo various chemical reactions, including:
Nucleophilic Substitution: The chloromethyl group can participate in nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the chlorine atom.
Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions can convert the carbonate group to alcohols.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiolate can be used under mild conditions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed
Nucleophilic Substitution: Products include azides, thiols, and amines.
Oxidation: Products include aldehydes and ketones.
Reduction: Products include alcohols and hydrocarbons.
科学研究应用
4-(Chloromethyl)-3,5-dimethylphenyl ethyl carbonate has several scientific research applications:
Organic Synthesis: It serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Material Science: The compound is used in the preparation of polymers and resins with specific properties.
Biological Studies: It is employed in the study of enzyme-catalyzed reactions and as a probe in biochemical assays.
Medicinal Chemistry: The compound is investigated for its potential therapeutic properties and as a building block for drug development.
作用机制
The mechanism of action of 4-(Chloromethyl)-3,5-dimethylphenyl ethyl carbonate involves its interaction with nucleophiles and electrophiles. The chloromethyl group acts as an electrophilic center, making it susceptible to nucleophilic attack. The carbonate group can undergo hydrolysis to release carbon dioxide and alcohols. These reactions are facilitated by the presence of suitable catalysts and reaction conditions.
相似化合物的比较
Similar Compounds
4-(Chloromethyl)-3,5-dimethylphenol: Similar structure but lacks the ethyl carbonate group.
3,5-Dimethylphenyl ethyl carbonate: Similar structure but lacks the chloromethyl group.
4-Methylphenyl ethyl carbonate: Similar structure but has only one methyl group.
Uniqueness
4-(Chloromethyl)-3,5-dimethylphenyl ethyl carbonate is unique due to the presence of both the chloromethyl and ethyl carbonate groups. This combination imparts distinct reactivity and properties, making it valuable in specific synthetic and industrial applications.
属性
CAS 编号 |
54373-50-1 |
|---|---|
分子式 |
C12H15ClO3 |
分子量 |
242.70 g/mol |
IUPAC 名称 |
[4-(chloromethyl)-3,5-dimethylphenyl] ethyl carbonate |
InChI |
InChI=1S/C12H15ClO3/c1-4-15-12(14)16-10-5-8(2)11(7-13)9(3)6-10/h5-6H,4,7H2,1-3H3 |
InChI 键 |
WRRWTCZDUQCBDG-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)OC1=CC(=C(C(=C1)C)CCl)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


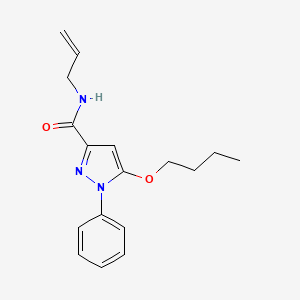

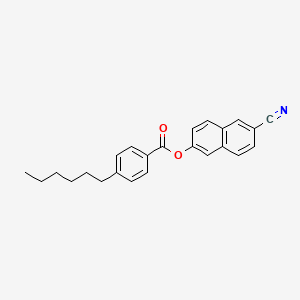
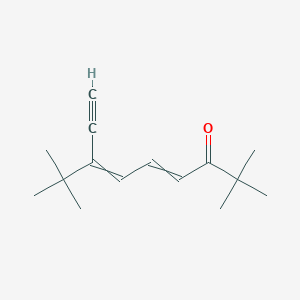
![N-[(E)-[4-[(E)-2-(1-ethenyl-5-nitroimidazol-2-yl)ethenyl]phenyl]methylideneamino]-2-pyridin-1-ium-1-ylacetamide;chloride](/img/structure/B14626198.png)


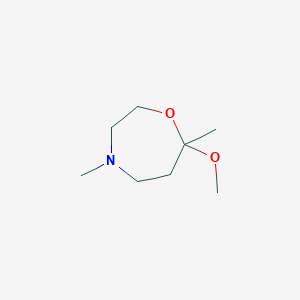

![4-Benzyl-2-({4-[(pyridin-2-yl)methyl]phenoxy}methyl)morpholine](/img/structure/B14626231.png)

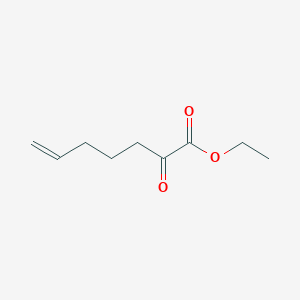
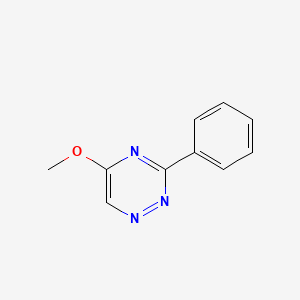
![Benzene, 1-methyl-4-[(phenylethynyl)telluro]-](/img/structure/B14626259.png)
